![molecular formula C13H17IN2O B14082274 1-Piperidineacetamide, N-(2-iodophenyl)- CAS No. 61575-39-1](/img/structure/B14082274.png)
1-Piperidineacetamide, N-(2-iodophenyl)-
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Overview
Description
1-Piperidineacetamide, N-(2-iodophenyl)-: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to an acetamide group, which is further substituted with an iodine atom on the phenyl ring. The molecular formula of this compound is C13H17IN2O .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperidineacetamide, N-(2-iodophenyl)- can be synthesized through various synthetic routes. One common method involves the reaction of 2-iodoaniline with piperidine and acetic anhydride. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Piperidineacetamide, N-(2-iodophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the iodine substituent to other functional groups such as amines or hydroxyl groups.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amines or hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-Piperidineacetamide, N-(2-iodophenyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-(2-iodophenyl)- involves its interaction with specific molecular targets. The iodine substituent can participate in halogen bonding, which influences the compound’s binding affinity to various biological targets. Additionally, the piperidine ring can interact with receptors or enzymes, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1-Piperidineacetamide, N-(2,6-dimethylphenyl)-
- N-(2-Iodophenyl)formamide
- 2-Iodobiphenyl
Comparison: 1-Piperidineacetamide, N-(2-iodophenyl)- is unique due to the presence of both the piperidine ring and the iodine substituent on the phenyl ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the iodine atom enhances the compound’s reactivity in substitution reactions, while the piperidine ring contributes to its potential biological activity .
Biological Activity
1-Piperidineacetamide, N-(2-iodophenyl)- is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
1-Piperidineacetamide, N-(2-iodophenyl)- has the following chemical structure:
- Chemical Formula : C11H12N2O
- Molecular Weight : 192.23 g/mol
The presence of the iodine atom in its structure is significant as it can influence the compound's biological interactions and pharmacokinetics.
Research indicates that this compound may interact with various biological pathways:
- Neurokinin-1 Receptor Modulation : The compound has been studied for its effects on neurokinin-1 receptors, which are involved in pain perception and inflammatory responses. Preliminary findings suggest that it may act as a modulator of these receptors, potentially offering therapeutic benefits for conditions like anxiety and chronic pain .
- Serotonin Receptor Interaction : Similar compounds have shown activity at serotonin receptors (5-HT2A/2C), which are implicated in mood regulation and anxiety disorders. The modulation of these receptors may contribute to the compound's efficacy in treating mood disorders .
Biological Activity and Therapeutic Applications
1-Piperidineacetamide, N-(2-iodophenyl)- has been evaluated for various therapeutic applications:
- Anxiolytic Effects : In vivo studies have demonstrated that related compounds exhibit anxiolytic effects by reducing anxiety-like behaviors in animal models. This suggests potential applications in treating anxiety disorders .
- Antidepressant Properties : The compound's ability to modulate serotonin receptors positions it as a candidate for antidepressant therapy. Research indicates that compounds with similar structures can alleviate symptoms of depression in preclinical models .
Data Table: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:
- Study on Neurokinin Receptor Modulators :
- Serotonergic Activity Evaluation :
- Clinical Implications :
Properties
CAS No. |
61575-39-1 |
---|---|
Molecular Formula |
C13H17IN2O |
Molecular Weight |
344.19 g/mol |
IUPAC Name |
N-(2-iodophenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C13H17IN2O/c14-11-6-2-3-7-12(11)15-13(17)10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10H2,(H,15,17) |
InChI Key |
GMUDKKQHXGSUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=CC=C2I |
Origin of Product |
United States |
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